REACTION_CXSMILES
|
[CH3:1][S:2]([O:5]COC1C=CC=CC=1)(=[O:4])=[O:3].[Cl:14][S:15]([OH:18])(=O)=[O:16].C(Cl)(=O)[C:20](Cl)=[O:21].[C:25]1(C)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>ClCCl.CN(C=O)C>[CH3:1][S:2]([O:5][C:26]1[CH:27]=[C:28]([S:15]([Cl:14])(=[O:18])=[O:16])[CH:29]=[CH:30][C:25]=1[O:21][CH3:20])(=[O:4])=[O:3]
|
Name
|
2-(methanesulphonyloxy)methoxybenzene
|
Quantity
|
0.822 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCOC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
to rise to 10° C
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
STIRRING
|
Details
|
with stirring under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 60% ethyl acetate in hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC=1C=C(C=CC1OC)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |